molecular formula C21H23N5O4 B2546051 Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878731-60-3

Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No.: B2546051
CAS No.: 878731-60-3
M. Wt: 409.446
InChI Key: OZLAWFMNKVDTTQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

Synthesis and Catalysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad application in medicinal chemistry and material science. For instance, the synthesis of 2-aroyl-1-hydroxy-4,5-dimethylimidazoles demonstrates the reactivity and potential of imidazole derivatives in forming structurally complex and functional molecules through the reaction of acetates with arylglyoxals (Amitina et al., 2009). This process highlights the versatility of imidazole compounds in organic synthesis and their potential utility in the development of pharmaceuticals and other functional materials.

Material Science and Sensing

Imidazole derivatives have also been explored for their luminescence properties and potential application in sensing technologies. For example, the study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases their capability as fluorescence sensors for detecting benzaldehyde derivatives, indicating the potential of imidazole compounds in environmental monitoring and chemical sensing (Shi et al., 2015).

Antimicrobial and Antioxidant Agents

The antimicrobial and antioxidant activities of novel chalcone linked imidazolones underline the biomedical relevance of imidazole derivatives. Such compounds have shown efficacy against various bacteria and yeast, highlighting their potential as leads for the development of new antimicrobial agents (Sadula et al., 2014). This aspect is crucial for addressing the growing concern of antimicrobial resistance.

Coordination Polymers and Sorption

The formation of coordination polymers from imidazole derivatives demonstrates their utility in creating materials with specific adsorption properties. These properties are particularly relevant for applications in gas storage, separation technologies, and catalysis (Hua et al., 2015). The selective sorption of CO2 over N2 and the fluorescence sensing capabilities for acetone molecules showcase the multifunctional applications of these materials.

Future Directions

The future directions for this compound could involve further studies to explore its potential biological activities and possible applications in medicine, given the known properties of imidazole derivatives .

Mechanism of Action

Properties

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13(2)26-14(3)10-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-8-6-5-7-9-15/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLAWFMNKVDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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